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Introduction

Iron oxide nanoworms (IONWSs) are promising nanocarriers for targeted drug delivery and
imaging in oncology due to their unique morphology, magnetic properties, and prolonged
circulation times.[1][2] Functionalization of these nanoworms with targeting ligands, such as
peptides, can significantly enhance their accumulation at the tumor site, thereby improving
therapeutic efficacy and reducing off-target effects.[2][3][4] This document provides detailed
application notes and protocols for the functionalization of iron oxide nanoworms with the
LinTT1 peptide.

The LIinTT1 peptide, with the amino acid sequence AKRGARST, is a tumor-penetrating
peptide that specifically targets the p32 protein (also known as gC1qR/HABP1).[5][6] The p32
protein is overexpressed on the surface of various cancer cells and tumor-associated
macrophages, making it an attractive target for cancer therapy.[5][6][7] By conjugating LinTT1
to the surface of IONWSs, a nanocarrier system can be created that actively targets and
penetrates tumor tissues.[2][8]

These application notes will cover the synthesis of IONWSs, the conjugation of the LInTT1
peptide, and the characterization of the resulting functionalized nanoworms. Furthermore,
detailed protocols for in vitro cellular uptake and in vivo tumor targeting studies are provided.
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Data Presentation: Physicochemical Properties of
LinTT1-Functionalized Nanoparticles

The following tables summarize representative quantitative data on the physicochemical
properties of nanoparticles before and after functionalization with the LinTT1 peptide. While
the data presented here is based on liposomal systems, it serves as a strong reference for the
expected changes in iron oxide nanoworm characteristics upon LinTT1 conjugation.[9]

Table 1: Physical Properties of Bare vs. LinTT1-Functionalized Nanoparticles[9]

LinTT1-Functionalized

Parameter Bare Nanoparticles .
Nanoparticles

Average Hydrodynamic
121+3 146 + 4

Diameter (nm)

Polydispersity Index (PDI) No significant change reported  No significant change reported

Table 2: Surface Charge Properties of Bare vs. LinTT1-Functionalized Nanoparticles[9]

LinTT1-Functionalized

Parameter Bare Nanoparticles .
Nanoparticles

Zeta-Potential (mV) -49.4+3.1 -32.6 2.3

Experimental Protocols
Protocol 1: Synthesis of Dextran-Coated Iron Oxide
Nanoworms (IONWSs)

This protocol is a modification of the co-precipitation method to produce elongated, worm-like

iron oxide nanoparticles.[1][4][10]
Materials:

 Ferric chloride (FeCls)
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» Ferrous chloride (FeClz)

e Dextran (Mw 20,000 or 40,000)[1][10]
o Ammonium hydroxide (NH4OH)

» Deionized water

e Magnetic stirrer

¢ Dialysis membrane (10 kDa MWCO)
Procedure:

o Prepare a solution of ferric chloride and ferrous chloride in deionized water at a 2:1 molar
ratio. To achieve the wormlike morphology, use a higher concentration of iron salts compared
to protocols for spherical nanoparticles.[1][10]

e Dissolve dextran in deionized water to create a dextran solution.
e Add the iron salt solution to the dextran solution under vigorous stirring.

e Slowly add ammonium hydroxide to the mixture to induce the co-precipitation of iron oxides.
The solution will turn black.

» Continue stirring for 1-2 hours at room temperature.

» Purify the synthesized IONWSs by magnetic separation and washing with deionized water
several times.

o Further purify the IONWSs by dialysis against deionized water for 48 hours to remove any
remaining unreacted reagents.

e Store the dextran-coated IONWSs at 4°C.

Protocol 2: Amine Functionalization of IONWs

To enable peptide conjugation, the dextran coating of the IONWSs is functionalized with amine
groups.[4][10]
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Materials:

o Dextran-coated IONWs

e Aqueous ammonia

e Phosphate-buffered saline (PBS)

Procedure:

o Disperse the dextran-coated IONWSs in deionized water.

e Add aqueous ammonia to the IONW suspension. The concentration of ammonia can be
varied to control the degree of amination.[4]

o React the mixture at room temperature for 48 hours with gentle shaking.[4][10]

o Purify the aminated IONWSs (NH2-IONWSs) by magnetic separation and extensive washing
with PBS to remove excess ammonia.

e The number of amine groups per nanoworm can be quantified using an SPDP assay.[4]

Protocol 3: Conjugation of LinTT1 Peptide to Aminated
IONWSs

This protocol describes the conjugation of a cysteine-terminated LIinTT1 peptide to the
aminated IONWSs using a maleimide linker.[11]

Materials:

Amine-functionalized IONWs (NH2-IONWSs)

Cysteine-terminated LinTT1 peptide (C-AKRGARST)

Maleimide-PEG-NHS ester linker

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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e Sulfo-NHS (N-hydroxysulfosuccinimide)

o MES buffer (2-(N-morpholino)ethanesulfonic acid)
e PBS

Procedure:

Activate the carboxyl group of the Maleimide-PEG-NHS ester linker by reacting it with EDC
and Sulfo-NHS in MES buffer for 15 minutes.

Add the aminated IONWs to the activated linker solution and react overnight at room
temperature with continuous agitation to form Maleimide-IONWS.

Purify the Maleimide-IONWSs by magnetic separation and washing with PBS.
Dissolve the cysteine-terminated LinTT1 peptide in PBS.

Add the peptide solution to the Maleimide-IONW suspension. The maleimide group will react
with the thiol group of the cysteine residue on the peptide.

Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.

Purify the LinTT1-functionalized IONWs (LinTT1-IONWS) by magnetic separation and
extensive washing with PBS to remove unconjugated peptide.

Store the LInTT1-IONWSs at 4°C.
Protocol 4: Characterization of LInTT1-IONWSs
1. Size and Morphology:

e Transmission Electron Microscopy (TEM): Visualize the shape and size of the nanoworms.
Prepare samples by drop-casting a diluted suspension of IONWSs onto a carbon-coated
copper grid.

o Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of
the nanoworms in suspension.[1]
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2. Surface Charge:

o Zeta Potential Measurement: Determine the surface charge of the nanoworms before and
after functionalization.[9]

3. Peptide Conjugation Confirmation:

o Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the peptide on the
nanoworm surface by identifying characteristic amide bond peaks.[12]

o Fluorescence Spectroscopy: If a fluorescently labeled LinTT1 peptide is used, quantify the
amount of conjugated peptide by measuring the fluorescence intensity.[9]

4. Magnetic Properties:

e Superconducting Quantum Interference Device (SQUID): Measure the magnetic properties
of the IONWSs.[4]

o Magnetic Resonance Imaging (MRI): Determine the T2 relaxivity to assess their potential as
MRI contrast agents.[1][13]

Protocol 5: In Vitro Cellular Uptake Study

This protocol uses flow cytometry and confocal microscopy to evaluate the uptake of LinTT1-
IONWSs by cancer cells that overexpress the p32 receptor.[14][15]

Materials:

e p32-expressing cancer cell line (e.g., MKN-45P, SKOV-3, CT-26)[2]
o Control cell line with low p32 expression

e LInTT1-IONWSs (labeled with a fluorescent dye, e.g., Cy7)

o Bare IONWs (fluorescently labeled, as a control)

» Cell culture medium

e DAPI (for nuclear staining)
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e Flow cytometer

o Confocal microscope

Procedure:

o Seed the cancer cells in multi-well plates and allow them to adhere overnight.

 Incubate the cells with fluorescently labeled LinTT1-IONWSs and bare IONWSs at a specific
iron concentration (e.g., 40 ug Fe/well) for different time points (e.g., 30 min, 1h, 2h) at 37°C.

[4]

e For Flow Cytometry:
o Wash the cells with PBS to remove non-internalized nanoparticles.
o Trypsinize the cells and resuspend them in PBS.

o Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity
per cell, which corresponds to the amount of nanoparticle uptake.[9][15]

o For Confocal Microscopy:

Wash the cells with PBS.

[¢]

[e]

Fix the cells with 4% paraformaldehyde.

Stain the cell nuclei with DAPI.

o

[¢]

Mount the coverslips on microscope slides.

Visualize the intracellular localization of the fluorescently labeled nanoworms using a

o

confocal microscope.[14]

Protocol 6: In Vivo Tumor Targeting Study

This protocol describes a method to evaluate the tumor-targeting ability of LInTT1-IONWSs in a
mouse xenograft model.[4][16]
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Materials:

Immunocompromised mice (e.g., nude mice)

p32-expressing tumor cells

LinTT1-IONWSs

Bare IONWs (as a control)

Saline solution

In vivo imaging system (e.g., NIR fluorescence imaging)

SQUID magnetometer

Procedure:

Establish tumor xenografts by subcutaneously injecting the p32-expressing tumor cells into
the flank of the mice.

e Once the tumors reach a suitable size, randomly divide the mice into experimental groups
(e.g., LINTT1-IONW group and bare IONW group).

o Administer the LInTT1-IONWSs or bare IONWs intravenously via the tail vein at a specific
dose (e.g., 1 mg Fe/kg body weight).[4]

» At different time points post-injection (e.g., 24 hours), perform in vivo imaging to visualize the
accumulation of the nanoworms in the tumor and other organs.[4]

 After the final imaging session, euthanize the mice and harvest the tumor and major organs
(liver, spleen, kidneys, lungs, heart).

e Quantify the iron content in the harvested tissues using a SQUID magnetometer or
inductively coupled plasma mass spectrometry (ICP-MS) to determine the biodistribution and
tumor targeting efficiency of the nanoworms.[4]

Visualizations

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3115756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3115756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3115756/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Signaling Pathway of LInTT1-p32 Mediated Cellular

Uptake

Extracellular Space

indi

ng

Cell Membrane

PI3K

-

p32 Receptor

'S
Receptor-Mediated
Endocytosis

Intracellular Space

ncivates Actvates

Click to download full resolution via product page

Caption: LinTT1-p32 binding and subsequent signaling cascade.

Experimental Workflow for LinTT1-IONW Synthesis and
Functionalization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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